1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid
Description
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is a structurally complex molecule featuring a cyclohexanecarboxylic acid backbone modified with an adamantane-derived substituent. The adamantane moiety, a rigid tricyclic hydrocarbon, is linked via a carbonyl group to an amino group attached to the cyclohexane ring. This combination confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition .
The adamantyl group is known for its ability to improve binding affinity to hydrophobic enzyme pockets, as seen in studies on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . The cyclohexane ring, often in a chair conformation, contributes to conformational rigidity, which may influence molecular interactions .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-(adamantane-1-carbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H27NO3/c20-15(19-18(16(21)22)4-2-1-3-5-18)17-9-12-6-13(10-17)8-14(7-12)11-17/h12-14H,1-11H2,(H,19,20)(H,21,22) |
InChI Key |
JIJJGDPXVLGLKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Catalytic Hydrogenation Method for trans-4-Amino-1-cyclohexanecarboxylic Acid
A robust industrially applicable method involves the catalytic hydrogenation of p-aminobenzoic acid derivatives under mild conditions to yield trans-4-amino-1-cyclohexanecarboxylic acid with a trans isomer ratio exceeding 75%.
- Catalyst: 5% Ruthenium on carbon (Ru/C), typically used at 20-40% weight relative to substrate.
- Solvent: Aqueous sodium hydroxide solution (e.g., 10% NaOH).
- Conditions: Hydrogen pressure around 15 bar, temperature about 100°C.
- Outcome: Direct conversion to trans isomer in a one-pot reaction without the need for cis to trans isomer conversion steps.
- Yield: Approximately 47% overall yield after subsequent protection and esterification steps.
This process is advantageous due to its mild conditions, high selectivity, and suitability for scale-up.
Protection and Esterification Steps
Following hydrogenation:
- The amino group is protected using tert-butoxycarbonyl (BOC) anhydride under mild conditions (room temperature, ~20 hours).
- Selective esterification of the cis isomer allows for separation and isolation of the pure trans isomer.
- Extraction and purification steps involve acidification, organic solvent extraction (dichloromethane), and drying.
Table 1: Key Parameters for Preparation of trans-4-Amino-1-cyclohexanecarboxylic Acid
| Parameter | Details |
|---|---|
| Starting Material | p-Aminobenzoic acid |
| Catalyst | 5% Ru/C (20-40% w/w relative to substrate) |
| Solvent | 10% NaOH aqueous solution |
| Temperature | 100 °C |
| Hydrogen Pressure | 15 bar |
| Reaction Time | Variable, typically several hours |
| Amino Protection | BOC anhydride, room temperature, 20 h |
| Yield (overall) | ~47% (after protection and esterification) |
| Trans Isomer Ratio | >75% |
Formation of this compound
After obtaining the amino-functionalized cyclohexanecarboxylic acid, the adamantane carbonyl moiety is introduced.
Amide Bond Formation
- The adamantane-1-carbonyl chloride (or an activated ester derivative) is reacted with the amino group of the cyclohexanecarboxylic acid derivative.
- Typical conditions involve:
- Use of a base (e.g., triethylamine) to neutralize HCl formed.
- Solvent such as dichloromethane or tetrahydrofuran.
- Controlled temperature (0–25 °C) to avoid side reactions.
- The reaction proceeds via nucleophilic acyl substitution, forming the amide bond.
Purification
- The crude product is purified by recrystallization or chromatographic techniques.
- Characterization confirms molecular weight (~305.4 g/mol), purity, and structural identity.
Comparative Analysis of Preparation Methods
| Aspect | One-Pot Hydrogenation (Cyclohexanecarboxylic Acid) | Amide Coupling (Final Compound) |
|---|---|---|
| Starting Material | p-Aminobenzoic acid | Adamantane-1-carbonyl chloride + amino acid |
| Catalyst | 5% Ru/C | Not typically catalytic, uses coupling reagents |
| Reaction Conditions | Aqueous base, 100 °C, 15 bar H2 | Mild temperature, inert atmosphere |
| Selectivity | High trans isomer ratio (>75%) | High amide bond formation efficiency |
| Yield | Moderate (~47% overall) | High, depending on coupling conditions |
| Industrial Suitability | Yes, scalable | Yes, standard amidation protocol |
Summary of Research Findings
- The key intermediate, trans-4-amino-1-cyclohexanecarboxylic acid, can be efficiently synthesized via catalytic hydrogenation of p-aminobenzoic acid derivatives using Ru/C catalysts under mild hydrogen pressure and basic aqueous conditions, achieving high trans isomer selectivity.
- Subsequent protection and selective esterification steps facilitate purification and isolation of the trans isomer.
- The final coupling with adamantane-1-carbonyl derivatives to form the amide bond is a well-established organic synthesis step, typically performed under mild conditions with base assistance.
- The entire synthetic sequence is amenable to scale-up and industrial application, given the mild conditions and high selectivity involved.
Chemical Reactions Analysis
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of adamantane derivatives.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Mechanism of Action
The mechanism of action of 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The adamantane moiety is known for its stability and ability to interact with various biological molecules, potentially influencing protein function and cellular processes .
Comparison with Similar Compounds
a) 1,3-Adamantanedicarboxylic Acid
- Structure : Two carboxylic acid groups on the adamantane core.
- Molecular Formula : C₁₂H₁₆O₄ .
- Molecular Weight : 224.25 g/mol .
- Melting Point : 169–171°C .
- Key Differences : Lacks the cyclohexanecarboxylic acid and amide linkage. Its dual carboxylic groups enhance solubility but reduce lipophilicity compared to the target compound .
b) 1-(1-Adamantylcarbonyl)proline
c) N-[1-(Adamantan-1-yl)-2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide
- Structure : Combines adamantane, morpholine, and cyclohexanecarboxamide.
- Molecular Formula : C₂₀H₃₀N₂O₂ .
Cyclohexanecarboxylic Acid Derivatives
a) 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic Acid
- Structure : Fluorophenyl substituent instead of adamantylcarbonyl.
- Molecular Formula: C₁₃H₁₆FNO₂ .
- Molecular Weight : 237.27 g/mol .
- Key Differences : The electron-withdrawing fluorine atom may increase acidity (pKa ~3–4) and alter pharmacokinetics. Reduced lipophilicity compared to adamantane derivatives could limit blood-brain barrier penetration .
b) 1-Methyl-1-cyclohexanecarboxylic Acid
c) 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic Acid
- Structure : Sulfonamide-linked naphthalene group.
Biological Activity
1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid is a compound characterized by its unique structural features, which include an adamantane-derived carbonyl group and a cyclohexanecarboxylic acid moiety. This structural diversity suggests potential for significant biological activity, particularly in medicinal chemistry and drug development.
- Molecular Formula: C18H27NO3
- Molecular Weight: 305.41 g/mol
- CAS Number: 885461-56-3
The compound's structural uniqueness arises from the combination of the rigid adamantane structure and the flexible cyclohexane ring, which may confer distinct pharmacological properties compared to its analogs .
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its ability to participate in amide bond formation and acylation reactions . The amino group facilitates nucleophilic attacks on electrophilic centers, making it a candidate for synthesizing derivatives with enhanced biological properties.
Interaction with Biological Targets
Preliminary studies indicate that this compound may interact favorably with specific enzymes involved in metabolic pathways, potentially influencing their activity. Such interactions could have implications for therapeutic applications, although further studies are necessary to elucidate these interactions fully.
Comparative Analysis with Analogous Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Aminocyclohexanecarboxylic Acid | C7H13NO2 | Simple amino acid structure without adamantane moiety |
| 2-(Adamantan-1-ylformamido)acetic Acid | C11H15NO2 | Contains an adamantane structure but lacks cyclohexane ring |
| 2-(Adamantane-1-carbonyl)-3-(phenyl)propanoic Acid | C18H25NO3 | Features phenyl substitution, enhancing lipophilicity |
The combination of the adamantane and cyclohexane structures in this compound may lead to unique interactions within biological systems, making it a valuable candidate for drug development.
Case Studies and Research Findings
Research has demonstrated that compounds similar to this compound exhibit varying degrees of biological activity. For instance, analogs of chemotactic peptides incorporating cyclohexanecarboxylic acid derivatives have shown significant activity in inducing immune responses, suggesting that modifications at specific positions can enhance or diminish biological effects .
A notable study found that an analog containing a similar structure was about 78 times more active than its parent peptide in inducing neutrophil responses, highlighting the potential for structural modifications to significantly impact biological efficacy .
Q & A
Q. What are the recommended synthetic routes for 1-[(1-Adamantylcarbonyl)amino]cyclohexanecarboxylic acid, and what challenges arise during its preparation?
The synthesis typically involves coupling 1-adamantanecarboxylic acid (CAS 828-51-3) with 1-aminocyclohexanecarboxylic acid (CAS 2756-85-6) via carbodiimide-mediated amidation. Key challenges include:
- Protecting Group Strategy : The amine group in 1-aminocyclohexanecarboxylic acid may require protection (e.g., Fmoc) to prevent side reactions during coupling .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO are preferred for solubility, but residual solvent removal must be carefully managed due to the compound’s thermal sensitivity .
- Purification : Reverse-phase HPLC or preparative TLC is critical due to potential byproducts from adamantane’s steric bulk .
Q. How can researchers validate the purity and structural integrity of this compound?
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) confirms molecular weight (C₁₈H₂₇NO₃, theoretical 305.20 g/mol) .
- NMR Analysis : ¹³C NMR detects adamantane’s unique quaternary carbons (δ ~30–40 ppm) and cyclohexane’s chair conformation signals .
- HPLC Purity : Use C18 columns with UV detection (λ = 210–220 nm) to resolve enantiomeric impurities, especially if chiral centers are present .
Q. What safety precautions are essential when handling this compound?
- Hazards : Classified as a skin/eye irritant (H315, H319) and respiratory tract irritant (H335) based on structurally similar adamantane derivatives .
- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at room temperature .
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- Solubility Discrepancies : Conflicting data may stem from pH-dependent ionization (carboxylic acid pKa ~4.5). Solubility in aqueous buffers improves at pH >5, while DMSO is optimal for stock solutions .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) under varying pH and light exposure can identify degradation pathways (e.g., hydrolysis of the amide bond) .
Q. How can computational modeling guide the design of derivatives with improved pharmacological properties?
Q. What are the methodological pitfalls in analyzing enantiomeric excess for chiral derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
